1,1-Dichloroundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloroundecane is an organic compound with the molecular formula C₁₁H₂₂Cl₂. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the first carbon of an undecane chain. This compound is known for its use in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloroundecane can be synthesized through the chlorination of undecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the first carbon of the undecane chain .
Industrial Production Methods
Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure the selective chlorination at the first carbon position, minimizing the formation of other chlorinated isomers .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloroundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in an alcoholic solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted undecanes, such as 1-hydroxyundecane or 1-amino-undecane.
Elimination Reactions: The major products are alkenes, such as undec-1-ene.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloroundecane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Dichloroundecane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes through an E2 mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloroundecane: Similar structure but with chlorine atoms on the first and second carbons.
1,1-Dichlorodecane: Similar structure but with a shorter carbon chain.
1,1-Dichlorododecane: Similar structure but with a longer carbon chain.
Uniqueness
1,1-Dichloroundecane is unique due to its specific substitution pattern, which makes it a valuable intermediate in organic synthesis. Its reactivity and the ability to undergo selective reactions make it distinct from other chlorinated hydrocarbons .
Eigenschaften
CAS-Nummer |
822-01-5 |
---|---|
Molekularformel |
C11H22Cl2 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
1,1-dichloroundecane |
InChI |
InChI=1S/C11H22Cl2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
RFXWQJUJSLODOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.